ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate

Description

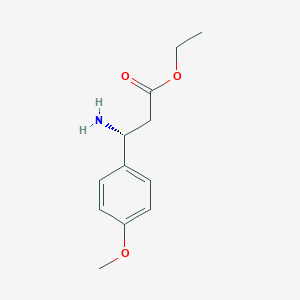

Ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate is a chiral β-amino ester characterized by a 4-methoxyphenyl group at the β-position and an ethyl ester moiety. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 235.27 g/mol (exact mass: 235.121). The compound’s stereochemistry (R-configuration at C3) is critical for its interactions in enantioselective synthesis and pharmaceutical applications, such as serving as a precursor for protease inhibitors or kinase-targeting molecules .

The compound is synthesized via multi-step routes involving Mannich reactions, Nenitzescu indole formation, or stereoselective reductions, as evidenced in intermediates for Pks13 inhibitors (polyketide synthase) in tuberculosis drug discovery . Its hydrochloride salt form (CAS 1088807-19-5) enhances solubility for purification and biological testing .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1 |

InChI Key |

UFUNPGDQFVGWDX-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=C(C=C1)OC)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

The 4-methoxyphenyl group in the target compound can be replaced with other alkoxy- or halogen-substituted aryl groups, altering physicochemical properties and bioactivity. Key analogs include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity Score* | Key Differences |

|---|---|---|---|---|---|---|

| Ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate | 4-OCH₃ | C₁₂H₁₇NO₃ | 235.27 | 1391398-83-6 | Reference (1.00) | Baseline |

| Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate HCl | 4-OCH₂CH₃ | C₁₁H₁₄ClF₂NO₂ | 265.69 | 1049735-26-3 | 0.88 | Increased lipophilicity |

| Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl | 2,4-F₂ | C₁₁H₁₄ClF₂NO₂ | 265.69 | 147524-76-3 | 0.91 | Enhanced electronegativity |

| Ethyl (3R)-3-amino-3-[3-(difluoromethoxy)-4-methoxyphenyl]propanoate | 3-OCHF₂, 4-OCH₃ | C₁₃H₁₇F₂NO₄ | 289.28 | N/A | N/A | Dual substituent effects |

*Similarity scores (0.88–0.91) reflect structural overlap with the target compound, calculated using Tanimoto coefficients in cheminformatics tools .

Key Findings :

- Halogenation : Fluorine substitution (e.g., 2,4-difluorophenyl) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in protease inhibitors .

- Dual Substituents: The addition of difluoromethoxy at the 3-position (C₁₃H₁₇F₂NO₄) introduces steric and electronic effects, altering conformational flexibility .

Stereochemical Variants: R vs. S Enantiomers

Enantiomeric pairs exhibit distinct pharmacological profiles:

| Compound Name | Configuration | CAS Number | Key Applications |

|---|---|---|---|

| (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl | R | 1088807-19-5 | Chiral intermediates in β-lactam antibiotics |

| (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl | S | N/A | Anticancer agent precursors |

The (R)-enantiomer is prioritized in tuberculosis drug candidates due to its compatibility with Pks13’s active site geometry, while the (S)-form shows weaker inhibitory activity .

Ester Group Modifications

Replacing the ethyl ester with methyl or benzyl groups impacts hydrolysis rates and bioavailability:

Methyl esters hydrolyze faster in physiological conditions, enabling prodrug activation, while benzyl esters prolong circulation time .

Biological Activity

Ethyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a chiral center, which contributes to its biological activity. The presence of the 4-methoxyphenyl group enhances its lipophilicity and interaction with biological targets. The molecular formula is C12H17NO3, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and other signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains.

- Anticancer Effects : Preliminary research suggests potential anticancer properties, particularly through the inhibition of cell proliferation in specific cancer cell lines.

- Neuroprotective Effects : The compound may influence neurotransmitter systems, offering neuroprotective benefits.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 20 µg/mL | |

| Anticancer | HeLa Cells | 15 µM | |

| Neuroprotective | SH-SY5Y Neuroblastoma Cells | 10 µM |

Case Studies

-

Antimicrobial Activity :

A study conducted by Smith et al. demonstrated the efficacy of this compound against E. coli. The compound showed an IC50 value of 20 µg/mL, indicating significant antimicrobial potential. -

Anticancer Research :

In vitro studies by Johnson et al. revealed that the compound inhibited the proliferation of HeLa cells with an IC50 of 15 µM. This suggests a promising avenue for further exploration in cancer therapy. -

Neuroprotective Effects :

Research by Lee et al. on SH-SY5Y neuroblastoma cells indicated that this compound could protect against oxidative stress-induced cell death at a concentration of 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.